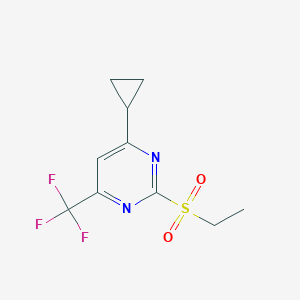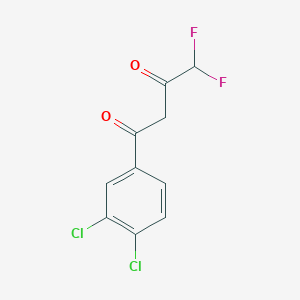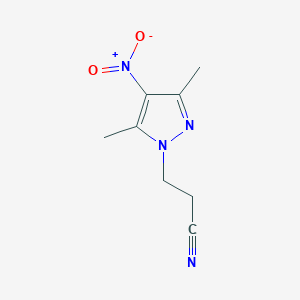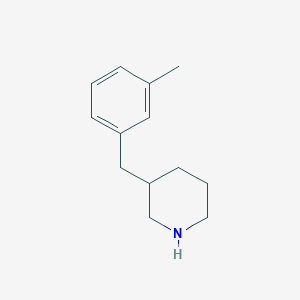
3-(3-Methyl-benzyl)-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methyl-benzyl)-piperidine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a benzyl group attached to the third carbon of the piperidine ring, with a methyl group on the benzene ring at the meta position.
Synthetic Routes and Reaction Conditions:
Reduction of 3-(3-Methyl-benzyl)-piperidin-4-one: This method involves the reduction of the corresponding ketone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or methanol.
Amination of 3-Methyl-benzyl chloride: This involves the reaction of 3-Methyl-benzyl chloride with piperidine in the presence of a strong base like potassium carbonate (K2CO3) under reflux conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents is carefully controlled to minimize by-products and environmental impact.
Types of Reactions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) to form the corresponding ketone.
Reduction: Reduction reactions can be performed using agents like LiAlH4 or NaBH4 to reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, where various nucleophiles can replace the hydrogen atom.
Common Reagents and Conditions:
Oxidation: CrO3, KMnO4, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, NaBH4, ether or methanol as solvent, 0°C to room temperature.
Substitution: Alkyl halides, K2CO3, DCM, reflux.
Major Products Formed:
Oxidation: 3-(3-Methyl-benzyl)-piperidin-4-one.
Reduction: 3-(3-Methyl-benzyl)-piperidin-4-ol.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
3-(3-Methyl-benzyl)-piperidine has found applications in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the production of certain pharmaceuticals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 3-(3-Methyl-benzyl)-piperidine exerts its effects involves interaction with specific molecular targets and pathways. For example, in the case of antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. The exact mechanism can vary depending on the biological system and the specific application.
Comparison with Similar Compounds
3-(3-Methyl-benzyl)-piperidine is similar to other piperidine derivatives, but its unique structural features, such as the presence of the 3-Methyl-benzyl group, distinguish it from others. Some similar compounds include:
Piperidine: The parent compound without any substituents.
N-Methyl-piperidine: Piperidine with a methyl group on the nitrogen atom.
4-(3-Methyl-benzyl)-piperidine: Piperidine with the benzyl group attached to the fourth carbon.
These compounds differ in their chemical properties and biological activities, making this compound unique in its applications.
Properties
IUPAC Name |
3-[(3-methylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-4-2-5-12(8-11)9-13-6-3-7-14-10-13/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDXLGZYLHVIMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CCCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588804 |
Source


|
| Record name | 3-[(3-Methylphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955287-64-6 |
Source


|
| Record name | 3-[(3-Methylphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
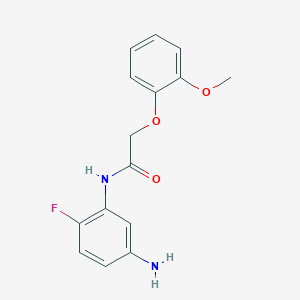
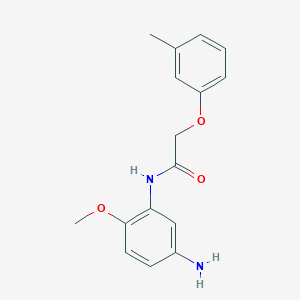
![[2-Azepan-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B1355921.png)

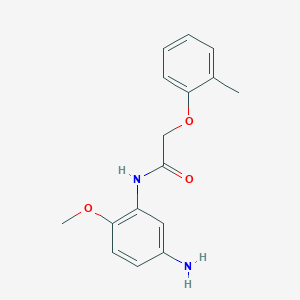
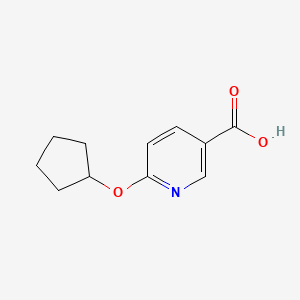
![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)
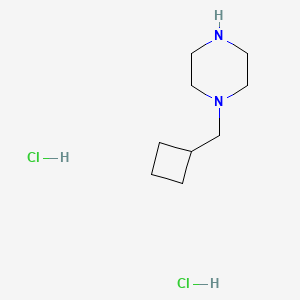
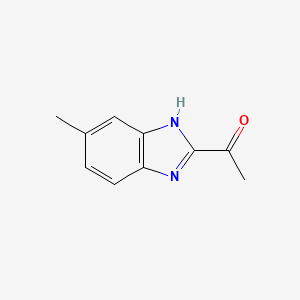
![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)
